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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl hexanoate (also known as butyl caproate) is a crucial ester in the formulation of fruit
essences, prized for its characteristic sweet, fruity aroma.[1] Naturally present in fruits such as
apples, apricots, and bananas, it imparts a flavor profile often described as pineapple-like, with
nuances of apple, berry, and green notes.[1][2][3][4] Its versatility and pleasant organoleptic
properties make it a staple for flavorists aiming to create authentic and appealing fruit flavors
for the food, beverage, and pharmaceutical industries.[1][5] This document provides detailed
application notes and experimental protocols for the effective use of butyl hexanoate in fruit
essence formulations.

Physicochemical and Organoleptic Properties

A comprehensive understanding of butyl hexanoate's properties is fundamental to its
successful application.
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Property Value Reference

Chemical Name Butyl hexanoate [6]

Butyl caproate, n-Butyl

Synonyms hexanoate L4lle]
CAS Number 626-82-4 [7]
Molecular Formula C10H2002 [6]
Molecular Weight 172.26 g/mol [6]
Appearance Colorless liquid [7]

Fruity, pineapple, apple, berry,

Odor Profile [3]
green, waxy

Flavor Profile Fruity, pineapple-like, sweet [41181[9]

Odor Threshold in Water 0.0006 ppm (0.6 ppb) [10]

Boiling Point 208 °C [6]

Density ~0.866 g/mL at 25 °C

Solubility in Water 0.73 g/L at 25°C [7]

Solubility in Ethanol Soluble [7]

Application in Fruit Essence Formulations

Butyl hexanoate is a versatile component in a wide array of fruit flavor profiles. Its primary
contribution is a sweet, fruity, and pineapple-like character. However, its final perception is
highly dependent on its concentration and the other aromatic compounds in the formulation.

Recommended Concentration Ranges

The following table provides typical starting concentrations for butyl hexanoate in various fruit
essence formulations. These are intended as guidelines, and optimization will be necessary
based on the desired flavor profile and the overall formulation matrix.
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. Typical Concentration in
Fruit Essence Notes
Flavor Concentrate (ppm)

A key component, often used
in conjunction with allyl

Pineapple 1000 - 5000+ hexanoate and ethyl butyrate
to create a full-bodied

pineapple flavor.[8][9]

Contributes to the ripe, fruity

notes of apple.[2][11][12] Often
Apple 50 - 500 Pp i)

blended with hexyl acetate and

ethyl-2-methylbutyrate.

Enhances the fruity and sweet

notes, complementing isoamyl
Banana 100 - 800 ]

acetate (the primary banana

ester).

Adds a juicy, tropical nuance to
Mango 100 - 1000
mango flavors.

Works well with hexyl acetate
Pear 50 - 200 to create a fresh, ripe pear

character.[13]

Provides a general fruity
Berry (Strawberry, Raspberry) 50 - 300 sweetness that rounds out the
berry profile.

Lends a broad fruity note that
Tropical Fruits (Guava, enhances the overall tropical
, _ 100 - 1000 , o
Passionfruit) character. In passionfruit, it can

be used at higher levels.[13]

Note: The concentrations listed are for the flavor concentrate, which is then typically dosed at
0.05% to 0.2% in a finished product (e.g., beverage, confectionery).

Synergistic and Antagonistic Effects
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The final aroma of a fruit essence is a result of the complex interplay between its various
volatile components.

o Synergy: Butyl hexanoate often exhibits synergistic effects with other esters. For instance,
in pineapple formulations, its combination with allyl hexanoate and ethyl butyrate creates a
more authentic and complex flavor than any single ester could achieve.[3][9] In apple flavors,
it can enhance the fruity notes of hexyl acetate.

e Masking and Unmasking: In certain formulations, higher concentrations of one ester can
mask the perception of another. For example, in a simple binary mixture, a high level of
isoamyl acetate might dominate the aroma, making the contribution of a lower level of butyl
hexanoate less perceptible.

e Balance: The ratio of different esters is critical. An imbalance can lead to an artificial or "off"
flavor. For instance, an excess of butyl hexanoate in a strawberry formulation might give it
an undesirable pineapple note.

The following diagram illustrates the contribution of various esters, including butyl hexanoate,
to a complex fruit flavor profile.

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/product/b146156?utm_src=pdf-body
https://www.scielo.br/j/cta/a/fNCV6Z8VhPqt4CKFRW8GdRj/?lang=en
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20203506956
https://www.benchchem.com/product/b146156?utm_src=pdf-body
https://www.benchchem.com/product/b146156?utm_src=pdf-body
https://www.benchchem.com/product/b146156?utm_src=pdf-body
https://www.benchchem.com/product/b146156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Logical Relationship of Esters in a Complex Fruit Flavor
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Experimental Protocols
Sensory Evaluation of Fruit Essences

Sensory analysis is critical for evaluating the performance of butyl hexanoate in a fruit
essence formulation.

Objective: To determine if a perceptible difference exists between two formulations (e.g., a
control vs. a formulation with a modified butyl hexanoate concentration).

Materials:

o Two fruit essence formulations (A and B)
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Odorless and tasteless base (e.g., sugar water at 5% w/v)

Identical, clean, odor-free sample cups, coded with random three-digit numbers

Palate cleansers (e.g., unsalted crackers, room temperature water)

Sensory booths with controlled lighting and ventilation

A panel of at least 15-30 trained or untrained assessors
Procedure:
o Prepare samples by diluting each essence to a typical usage level in the base.

o For each panelist, present three samples: two of one formulation and one of the other (e.g.,
AAB, ABA, BAA, BBA, BAB, ABB). The order of presentation should be randomized across
panelists.

e Instruct panelists to evaluate the samples from left to right.
o Ask panelists to identify the sample that is different from the other two.
» Provide palate cleansers for use between samples.

o Collect and analyze the data. The number of correct identifications is compared to the
number expected by chance to determine statistical significance.

Objective: To create a detailed sensory profile of a fruit essence and quantify the intensity of its
different flavor attributes.

Materials:

Fruit essence formulation(s)

Odorless and tasteless base

Sample cups, codes, and sensory booths as in the Triangle Test

A panel of 6-15 highly trained assessors
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A list of flavor descriptors (lexicon) developed by the panel

An intensity scale (e.g., a 15-point line scale)

Procedure:

Lexicon Development: In initial sessions, the trained panel comes to a consensus on a list of

terms that describe the sensory attributes of the fruit essence (e.g., "pineapple,” "green,"

"ripe," "sweet," "artificial").

Training: Panelists are trained to use the lexicon and the intensity scale consistently, often
using reference standards for each attribute.

Evaluation: Panelists are presented with the coded samples and independently rate the
intensity of each attribute on the scale.

Data Analysis: The data is analyzed to generate a sensory profile for each formulation, often
visualized as a spider or radar plot. This allows for a detailed comparison of the sensory
characteristics of different formulations.

Instrumental Analysis: GC-MS for Volatile Profiling

Objective: To identify and quantify the volatile compounds, including butyl hexanoate, in a fruit

essence.

Materials:

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

SPME (Solid Phase Microextraction) autosampler and fibers (e.g., DVB/CAR/PDMS)
Headspace vials (20 mL) with PTFE/silicone septa

Internal standard (e.g., 3-octanol)

Sodium chloride (NaCl)

Deionized water
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Procedure:

e Sample Preparation:

[¢]

Pipette a precise amount of the fruit essence (e.g., 1 mL) into a headspace vial.

Add a known concentration of the internal standard.

[¢]

[e]

Add a salt solution (e.g., 1 g NaCl in 4 mL deionized water) to increase the volatility of the
analytes.

[e]

Immediately seal the vial.
e HS-SPME Extraction:
o Place the vial in the autosampler.

o Equilibrate the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 15
minutes).

o Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb
the volatile compounds.

e GC-MS Analysis:
o The fiber is then desorbed in the hot GC inlet.

o The volatile compounds are separated on a capillary column and detected by the mass
spectrometer.

e Data Analysis:

o Compounds are identified by comparing their mass spectra and retention times to a library
of standards.

o Quantification is achieved by comparing the peak area of butyl hexanoate to that of the
internal standard.
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The following diagram illustrates the experimental workflow for the formulation and evaluation
of a fruit essence.

Experimental Workflow for Fruit Essence Formulation and Evaluation
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Workflow for Fruit Essence Formulation and Evaluation

Stability Testing of Fruit Essences

Objective: To evaluate the shelf-life of a fruit essence and identify potential degradation
pathways.

Materials:

Fruit essence formulation

Appropriate storage containers (e.g., amber glass bottles)

Environmental chambers (for accelerated testing)

Equipment for sensory and instrumental analysis
Procedure:

o Sample Preparation: Prepare a batch of the fruit essence and package it in the final intended
containers.

o Storage Conditions:

o Real-time: Store samples under recommended conditions (e.g., 20-25°C, protected from
light).

o Accelerated: Store samples under stress conditions (e.g., 35-40°C, exposure to UV light).

o Time Points: Establish a schedule for pulling samples for analysis (e.g., 0, 1, 3, 6, 12, 18, 24
months for real-time; more frequent intervals for accelerated).

e Analysis: At each time point, evaluate the samples using:

o Sensory Analysis (Descriptive Analysis): To detect any changes in the flavor profile (e.g.,
loss of fruity notes, development of off-notes).
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o Instrumental Analysis (GC-MS): To quantify the concentration of key volatile compounds,
including butyl hexanoate. A decrease in its concentration can indicate degradation.

o Data Analysis: Plot the changes in sensory attributes and chemical composition over time to
determine the shelf-life, which is the point at which the product no longer meets its quality
specifications.

Common Degradation Pathways for Esters in Flavorings:

o Hydrolysis: In the presence of water and acid (common in fruit essences), esters can
hydrolyze back to their constituent alcohol and carboxylic acid, leading to a loss of the
desired fruity aroma and the potential development of sour or cheesy off-notes.

o Oxidation: While less common for saturated esters like butyl hexanoate compared to
unsaturated compounds, interaction with other oxidizing ingredients or exposure to oxygen
can lead to degradation.[14]

 Volatility: Improper packaging can lead to the loss of volatile esters over time, resulting in a
weaker and less balanced flavor.[14]

Conclusion

Butyl hexanoate is an indispensable tool in the creation of authentic and appealing fruit
essences. A thorough understanding of its physicochemical and organoleptic properties,
combined with systematic formulation and evaluation using the detailed protocols outlined in
this document, will enable researchers, scientists, and drug development professionals to
effectively utilize this versatile ester. By carefully controlling its concentration and considering
its interactions with other flavor components, it is possible to craft a wide range of high-quality,
stable, and desirable fruit flavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.nbinno.com/article/flavor-and-fragrance-agents/butyl-hexanoate-key-aroma-chemical-natural-synthetic-applications-uc
https://pmc.ncbi.nlm.nih.gov/articles/PMC5253989/
https://www.thegoodscentscompany.com/data/rw1007591.html
https://np-mrd.org/natural_products/NP0049585
https://www.nbinno.com/article/flavors/butyl-hexanoate-fragrance-formulations-aroma-sourcing-mv
https://pubchem.ncbi.nlm.nih.gov/compound/Butyl-hexanoate
https://scent.vn/en/pages/compound/butyl-hexanoate-3075
https://www.scielo.br/j/cta/a/fNCV6Z8VhPqt4CKFRW8GdRj/?lang=en
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20203506956
https://www.env.go.jp/en/air/odor/measure/02_3_2.pdf
https://www.researchgate.net/publication/271652704_Factors_affecting_apple_aromaflavour_volatile_concentration_A_Review
https://www.researchgate.net/publication/342506928_Analysis_of_Apple_Flavours_The_Use_of_Volatile_Organic_Compounds_to_Address_Cultivar_Differences_and_the_Correlation_between_Consumer_Appreciation_and_Aroma_Profiling
https://www.perfumerflavorist.com/flavor/ingredients/article/21856992/flavor-bites-hexyl-butyrate-and-hexanoate
https://kevaflavours.com/factors-affecting-flavour-stability/
https://www.benchchem.com/product/b146156#application-of-butyl-hexanoate-in-fruit-essence-formulation
https://www.benchchem.com/product/b146156#application-of-butyl-hexanoate-in-fruit-essence-formulation
https://www.benchchem.com/product/b146156#application-of-butyl-hexanoate-in-fruit-essence-formulation
https://www.benchchem.com/product/b146156#application-of-butyl-hexanoate-in-fruit-essence-formulation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146156?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact
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